molecular formula C20H20N6O7 B8135590 Terrelumamide A

Terrelumamide A

Cat. No.: B8135590
M. Wt: 456.4 g/mol
InChI Key: YVUJATOOBNWJDN-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Terrelumamide A are not widely documented in the available literature.
    • Industrial production methods are also scarce, likely due to its marine origin and limited research.
  • Chemical Reactions Analysis

    • Terrelumamide A undergoes various reactions, although detailed studies are lacking.
    • Common reagents and conditions for its reactions remain undisclosed.
    • Major products formed from these reactions are not well-documented.
  • Scientific Research Applications

    • Terrelumamide A’s applications span several fields:

        Chemistry: Its unique structure may inspire new synthetic strategies.

        Biology: Investigating its interactions with biomolecules could reveal novel insights.

        Medicine: Potential therapeutic applications remain unexplored.

        Industry: Limited information exists, but its lumazine scaffold could have industrial uses.

  • Mechanism of Action

    • The exact mechanism by which Terrelumamide A exerts its effects is not fully understood.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, there are no direct comparisons or similar compounds explicitly mentioned in the available literature.

    Properties

    IUPAC Name

    methyl 2-[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxopteridine-6-carbonyl)amino]butanoyl]amino]benzoate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20N6O7/c1-9(27)13(17(29)23-11-7-5-4-6-10(11)19(31)33-3)24-16(28)12-8-21-15-14(22-12)18(30)25-20(32)26(15)2/h4-9,13,27H,1-3H3,(H,23,29)(H,24,28)(H,25,30,32)/t9-,13+/m1/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YVUJATOOBNWJDN-RNCFNFMXSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]([C@@H](C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20N6O7
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    456.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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